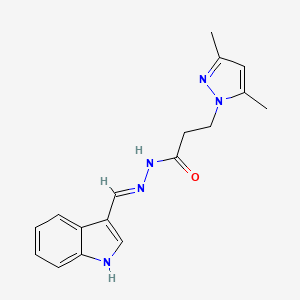
AEG-41174
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Aplicaciones Científicas De Investigación
AEG-41174 in Breast Cancer
This compound, known as Astrocyte Elevated Gene-1 (AEG-1), has been identified as a significant prognostic marker for breast cancer progression and patient survival. Research demonstrates that AEG-1 expression is markedly higher in breast cancer cell lines compared to normal breast epithelial cells. Its expression correlates with clinical staging, tumor classification, node classification, and metastasis classification in breast cancer patients. Patients with higher AEG-1 expression tend to have shorter overall survival times, suggesting AEG-1's role as an independent prognostic indicator for survival in breast cancer cases (Li et al., 2008).
This compound in Neuroblastoma
In neuroblastoma cells, AEG-1 plays a pivotal role in tumor progression and metastasis. Knockdown of AEG-1 in these cells inhibits proliferation and apoptosis, leading to cell cycle arrest. This suggests that overexpressed AEG-1 enhances the tumorigenic properties of neuroblastoma cells, and its inhibition could be a potential adjuvant therapy for this cancer (Liu et al., 2009).
This compound in Prostate Cancer
Research on prostate cancer reveals that AEG-1 is overexpressed in clinical tissue samples and cultured cells compared to benign prostatic hyperplasia samples and normal prostate epithelial cells. Knockdown of AEG-1 induces cell apoptosis through upregulation of FOXO3a activity. This finding suggests AEG-1 as a dominant factor in prostate cancer cells, potentially serving as a genetic biomarker and molecular target for anticancer agents to prevent cell progression and metastasis in prostate cancer (Kikuno et al., 2007).
This compound in Renal Cancer
In renal cancer, AEG-1 knockdown inhibits cell proliferation and increases apoptosis, significantly enhancing chemosensitivity to 5-Fluorouracil. This suggests AEG-1's role in renal cancer formation and development, making it a potential target for gene therapy for renal cell carcinoma (Wang et al., 2014).
This compound in Glioma
Studies indicate AEG-1's involvement in glioma invasion and migration, acting through the activation of the NF-kappaB signaling pathway. It interacts with cyclic AMP-responsive element binding protein-binding protein (CBP), potentially acting as a bridging factor between NF-kappaB, CBP, and the basal transcription machinery. This makes AEG-1 a potential target for malignant glioma therapy (Sarkar et al., 2008).
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
AEG41174; AEG 41174; AEG-41174; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191478.png)
![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)
![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)

![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine](/img/structure/B1191498.png)
